molecular formula C16H24O3 B1269083 Nonyl 4-hydroxybenzoate CAS No. 38713-56-3

Nonyl 4-hydroxybenzoate

Cat. No. B1269083
CAS RN: 38713-56-3
M. Wt: 264.36 g/mol
InChI Key: MBNSKHJDYXPONL-UHFFFAOYSA-N
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Description

Nonyl 4-hydroxybenzoate, a chemical derivative of 4-hydroxybenzoic acid, is significant in various industrial applications, including as a performance chemical in the production of polymers and as a precursor in organic synthesis. The compound is synthesized from 4-hydroxybenzoic acid and nonanoic anhydride, a process catalyzed by sodium bisulfate supported by silica, yielding an 87.5% product under optimal conditions (Li Zhao-jing, 2011).

Synthesis Analysis

The synthesis of Nonyl 4-hydroxybenzoate involves esterification of 4-hydroxy benzoic acid with nonanoic anhydride, catalyzed by silica-supported sodium bisulfate. The process is optimized with a molar ratio of 1:1.3 (4-hydroxy benzoic acid to nonanoic anhydride), a catalyst to reactant mass ratio of 5%, at a temperature of 93 ℃, and a reaction time of 3.0 hours, achieving an 87.5% yield (Li Zhao-jing, 2011).

Scientific Research Applications

  • Scientific Field: Applied Microbiology and Biotechnology

    • Application Summary : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Methods of Application : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA .
    • Results or Outcomes : This has addressed the increasing demand for high-value bioproducts. Some of the industrially pertinent compounds produced using 4-HBA as the starting feedstock include resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
  • Scientific Field: Environmental Science and Bioremediation

    • Application Summary : 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
    • Methods of Application : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
    • Results or Outcomes : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol. Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
  • Scientific Field: Bioprocess Engineering

    • Application Summary : 4-HBA is used as a starting point for the production of several value-added compounds. It has potential applications in food, cosmetics, pharmacy, fungicides, and more .
    • Methods of Application : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA. This has addressed the increasing demand for high-value bioproducts .
    • Results or Outcomes : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .
  • Scientific Field: Cosmetic and Pharmaceutical Industry

    • Application Summary : Being the basic substance of the paraben group, 4-hydroxybenzoate and its derivatives mainly serve as a preservative in cosmetic as well pharmaceutical products .
    • Methods of Application : Currently, 4-hydroxybenzoate is produced commercially via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .
    • Results or Outcomes : The development of more sustainable biotechnological alternatives for the production of 4-hydroxybenzoate has been necessitated due to the reliance on fossil resources and environmentally unfriendly production conditions .

Safety And Hazards

Nonyl 4-hydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

nonyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNSKHJDYXPONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047885
Record name Nonylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl 4-hydroxybenzoate

CAS RN

38713-56-3
Record name Nonyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38713-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, nonyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonylparaben
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl 4-Hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Nihei, A Nihei, I Kubo - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
A homologous series (C 3 –C 14 ) of each alkyl 3,4- and 3,5-dihydroxybenzoates, and 3,4- and 3,5-dihydroxyphenyl alkanoates exhibit similar antifungal activity against Saccharomyces …
Number of citations: 40 www.sciencedirect.com
M Zahid, M Saeed, M Asim, O Ishrud, S Wu… - Helvetica chimica …, 2003 - Wiley Online Library
… -COSY, and HBMC data of 4 were consistent with the structure of nonyl 4hydroxybenzoate. … TLC (AcOEt/hexane 20 :80): nonyl 4-hydroxybenzoate (4; 10.4 mg). Gum. IR (CHCl3): 3550, …
Number of citations: 5 onlinelibrary.wiley.com
S Valiveti, GW Lu - International journal of pharmaceutics, 2007 - Elsevier
… 3 demonstrates a window between hexyl 4-hydroxybenzoate and nonyl 4-hydroxybenzoate (C 6 –C 9 ) in which the skin flux of these compounds are extremely low but the sebum flux …
Number of citations: 32 www.sciencedirect.com
I Kubo, P Xiao, K Nihei, K Fujita… - Journal of Agricultural …, 2002 - ACS Publications
… This possibility can be readily ruled out because neither nonyl benzoate (11) nor nonyl 4-hydroxybenzoate (12) exhibited any antifungal activity against S. cerevisiae up to 800 μg/mL as …
Number of citations: 67 pubs.acs.org
RN Kumavath, CV Ramana, C Sasikala - Current microbiology, 2010 - Springer
… The marine bacterial isolate identified as belonging to the genus Microbulbifer could produce 4-hydroxybenzoate alkyl esters (butyl, heptyl, and nonyl 4-hydroxybenzoate esters) which …
Number of citations: 11 link.springer.com
K Nihei, A Nihei, I Kubo - Journal of agricultural and food …, 2004 - ACS Publications
A series of alkyl 3,4-dihydroxybenzoates (protocatechuates) was synthesized, and their fungicidal activity against Saccharomyces cerevisiae was assayed using a 2-fold serial broth …
Number of citations: 37 pubs.acs.org
PR Duchowicz, AG Mercader, FM Fernández… - Chemometrics and …, 2008 - Elsevier
We provide QSAR models for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by 250 mechanistically diverse phenolic compounds. The simultaneous linear …
Number of citations: 73 www.sciencedirect.com
A Ousaa, B Elidrissi, M Ghamali, S Chtita… - J. Mater …, 2017 - jmaterenvironsci.com
Quantitative structure–toxicity relationship (QSTR) models are useful to understand how chemical structure relates to the toxicity of natural and synthetic chemicals. The chemical …
Number of citations: 4 jmaterenvironsci.com
AO Aptula, NG Jeliazkova, TW Schultz… - QSAR & …, 2005 - Wiley Online Library
The process of validation of computational models (eg, QSARs) may become the most important step in their development. Different requirements for the reliability and predictability of …
Number of citations: 137 onlinelibrary.wiley.com
T Cartledge - 2008 - eprints.kingston.ac.uk
The inhibition of enzymes within the steroidal cascade has been shown to lead to a reduction in tumour mass as a result of a reduction. in the levels of steroids present both within the …
Number of citations: 2 eprints.kingston.ac.uk

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